molecular formula C23H17N3OS B2724568 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole CAS No. 476298-79-0

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole

Cat. No.: B2724568
CAS No.: 476298-79-0
M. Wt: 383.47
InChI Key: VNLFUBTXVXUMGD-UHFFFAOYSA-N
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Description

2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole is a novel synthetic hybrid molecule designed for advanced pharmaceutical and medicinal chemistry research. It combines two privileged heterocyclic scaffolds—benzimidazole and oxazole—known for their significant and diverse biological activities. The strategic integration of these moieties positions this compound as a prime candidate for investigating new therapeutic agents, particularly for multifactorial diseases that require simultaneous action on multiple biological targets . The benzimidazole core is a well-established pharmacophore in numerous approved drugs and bioactive molecules, associated with a wide spectrum of activities including antimicrobial , anthelmintic , and anticancer effects . Furthermore, benzimidazole derivatives have demonstrated specific utility as positive allosteric modulators of GABA-A receptors for neurological research , and as potent inhibitors of enzymes like α-glucosidase for metabolic disorder studies . The oxazole ring, likewise, contributes substantially to the compound's research value. Oxazole derivatives are frequently investigated for their anti-inflammatory potential, often through mechanisms such as cyclooxygenase-2 (COX-2) inhibition . The 4,5-diphenyl substitution on the oxazole ring is a key structural feature that can enhance binding affinity and selectivity towards various enzymatic targets. The thioether linker (-S-) bridging the benzimidazole and oxazole rings offers metabolic stability and conformational flexibility, potentially leading to unique interaction profiles with biological targets. Researchers can leverage this compound in screening campaigns for antimicrobial, anti-inflammatory, and anticancer activities, or use it as a key intermediate in the rational design and synthesis of more complex drug-like molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-4,5-diphenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-3-9-16(10-4-1)21-22(17-11-5-2-6-12-17)27-23(26-21)28-15-20-24-18-13-7-8-14-19(18)25-20/h1-14H,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLFUBTXVXUMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole moiety, which can be synthesized from o-phenylenediamine and formic acid. The benzimidazole is then alkylated with a suitable alkyl halide to introduce the thioether linkage. The final step involves the cyclization of the intermediate with a suitable oxazole precursor under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also involve rigorous purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the benzimidazole or oxazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole or oxazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzimidazole moiety is known to interact with DNA and proteins, which can disrupt cellular processes in pathogens or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole and related heterocycles:

Compound Core Structure Substituents Key Properties Applications References
Target Compound Oxazole 4,5-Diphenyl; (Benzimidazolylmethyl)thio High aromaticity, stable thioether, moderate solubility in polar solvents EGFR inhibition, catalyst design
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole Imidazole 4,5-Diphenyl; Thiophene Lower electron deficiency, increased solubility due to thiophene Antimicrobial agents
2-(2-Methylbenzylthio)-1H-imidazole-4,5-carboxylic acid derivatives Imidazole Carboxylic acid; Methylbenzylthio Acidic functional groups, higher hydrophilicity Anti-inflammatory agents
Benzo[4,5]imidazo[2,1-b]thiazole derivatives Fused benzimidazole-thiazole Varied aryl/alkyl groups Extended conjugation, strong fluorescence Fluorescent probes, kinase inhibitors
1-Benzyl-4,5-diphenyl-1H-imidazole-2-thiol Imidazole 4,5-Diphenyl; Benzylthiol Reactive thiol group, prone to oxidation Precursor for metal complexes

Structural and Functional Insights

Core Heterocycle Differences: Oxazole vs. Imidazoles, with two nitrogen atoms, offer stronger hydrogen-bonding capacity but may exhibit lower thermal stability . Thioether vs. Thiol: The thioether group in the target compound improves oxidative stability compared to thiol-containing analogs (e.g., 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol), which are prone to disulfide formation .

This contrasts with smaller substituents like thiophene or methyl groups in other derivatives . 4,5-Diphenyl Groups: These substituents are common in both oxazole and imidazole derivatives, contributing to π-stacking interactions in biological systems or materials. However, their placement on an oxazole ring may alter electronic distribution compared to imidazoles .

Synthetic Routes: The target compound’s synthesis shares similarities with benzo[4,5]imidazo[2,1-b]thiazole derivatives (), utilizing 2-aminobenzimidazole precursors and thiol-alkylation steps. In contrast, imidazole derivatives with carboxylic acid groups () require carboxylation reactions, which limit their utility in non-polar environments .

Biological and Catalytic Activity: Pharmacological Potential: While imidazoline derivatives () exhibit antihypertensive and anti-inflammatory activities, the target compound’s benzimidazole-oxazole hybrid structure may target different pathways, such as epidermal growth factor receptor (EGFR) inhibition . Catalytic Applications: Copper complexes of benzimidazole derivatives () are effective in dopamine oxidation.

Research Findings and Data

Key Research Highlights

  • Synthetic Efficiency : The target compound’s yield (reported in analogous syntheses) ranges from 60–75%, comparable to fused benzimidazole-thiazoles but lower than simpler imidazole derivatives (80–90%) .
  • Biological Activity : In preliminary studies, benzimidazole-oxazole hybrids show IC₅₀ values of 1.2–3.8 µM against EGFR, outperforming imidazole-thiophene derivatives (IC₅₀: 5–10 µM) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C for the target compound, higher than imidazole-thiol analogs (180–190°C) due to stronger intermolecular stacking .

Biological Activity

The compound 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. The structural characteristics of this compound, including the benzimidazole and diphenyloxazole moieties, suggest potential interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H16N2SO\text{C}_{19}\text{H}_{16}\text{N}_2\text{S}\text{O}

This compound features a benzimidazole ring system connected to a diphenyloxazole framework via a thioether linkage.

Biological Activity Overview

Research indicates that compounds containing benzimidazole and oxazole derivatives exhibit significant biological activities, including:

  • Anticancer Properties : Many studies have demonstrated the efficacy of benzimidazole derivatives against various cancer cell lines.
  • Antimicrobial Activity : Compounds with similar structures have shown promise against bacterial and fungal strains.

Anticancer Activity

In a study evaluating the anticancer potential of various benzimidazole derivatives, compounds similar to this compound exhibited notable cytotoxicity against human colorectal carcinoma cell lines (HCT116). The study reported IC50 values indicating effective inhibition of cell proliferation:

CompoundIC50 (µM)
N95.85
N184.53
5-FU9.99

These results highlight the potential of benzimidazole derivatives as effective anticancer agents, with some compounds outperforming standard treatments like 5-fluorouracil (5-FU) .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied. For instance, derivatives similar to this compound were tested against various bacterial strains. The minimum inhibitory concentrations (MIC) for selected compounds were reported as follows:

CompoundMIC (µM)Target Organisms
N11.27Gram-positive bacteria
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

These findings suggest that such compounds possess significant antimicrobial activity and could serve as lead compounds for further development .

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways within cancer cells or microbes. For example, some benzimidazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy due to its role in nucleotide synthesis .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Study on Anticancer Activity : A series of benzimidazole derivatives were synthesized and evaluated for their cytotoxic effects on HCT116 cells. The study concluded that modifications to the benzimidazole structure could enhance anticancer activity significantly.
  • Antimicrobial Evaluation : A library of thioether-substituted benzimidazoles was screened against various pathogens, revealing promising results against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the most effective synthetic routes for 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole?

  • Methodological Answer : The compound can be synthesized via multicomponent one-pot reactions under solvent-free conditions. For example, a Friedel-Crafts acylation approach using Eaton’s reagent (P₂O₅/MeSO₃H) achieves high yields (90–96%) and selectivity . Alternatively, a thioether linkage can be introduced by reacting 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with thiol-containing precursors in the presence of Meldrum’s acid . Key steps include:
  • Purification via thin-layer chromatography (TLC) on silica gel.
  • Recrystallization for optimal crystal formation.
  • Monitoring reaction progress using UV light detection .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Standard characterization techniques include:
  • Melting point analysis using electrothermal apparatus (e.g., Electrothermal 9200) .
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) to verify substituent positions and purity.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Elemental analysis (CHNS) to validate stoichiometry .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 4°C to prevent oxidation of the thioether group. Desiccants like silica gel should be used to avoid moisture absorption, which may hydrolyze the oxazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer : SAR studies should systematically modify substituents on the benzimidazole , thioether , or diphenyloxazole moieties. For example:
  • Replace phenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess antimicrobial potency .
  • Compare bioactivity of thioether analogs with sulfoxide/sulfone derivatives to evaluate redox stability .
    Example SAR Table :
Substituent ModificationBiological Activity (IC₅₀, μM)Key Finding
4-Fluorophenyl (oxazole)12.3 (Antifungal)Enhanced lipophilicity improves membrane penetration
Methylthio (thioether)28.7 (Antibacterial)Reduced activity due to steric hindrance

Q. What biological targets are plausible for this compound based on structural analogs?

  • Methodological Answer : The compound’s imidazole-thioether-oxazole scaffold suggests interactions with:
  • Cytochrome P450 enzymes : The benzimidazole core may inhibit heme-binding sites, similar to antifungal agents .
  • DNA topoisomerases : Diphenyloxazole derivatives intercalate DNA, disrupting replication in cancer cells .
  • Dopamine receptors : Copper complexes of related benzimidazoles catalyze dopamine oxidation, implying neurochemical applications .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like Candida albicans lanosterol demethylase . Experimental validation includes:
  • Enzyme inhibition assays with purified proteins.
  • ROS detection assays to assess oxidative stress induction in microbial cells .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Mitigation strategies:
  • Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Compare cytotoxicity across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

Q. What advanced analytical methods can resolve complex degradation products?

  • Methodological Answer : Employ HPLC-MS/MS with a C18 column (gradient elution: 0.1% formic acid/acetonitrile) to separate and identify degradation byproducts. Accelerated stability studies (40°C/75% RH for 6 months) can model long-term decomposition pathways .

Q. How can synthetic yields be improved without compromising purity?

  • Methodological Answer : Optimize catalyst loading (e.g., ZnCl₂ in thiazolidinone formation) and reaction time (e.g., 12–24 hrs for imine intermediates). Solvent-free conditions reduce side reactions, as demonstrated in fused imidazo[2,1-b]thiazole syntheses .

Q. What computational tools predict synthetic feasibility for novel derivatives?

  • Methodological Answer :
    Use retrosynthesis tools (e.g., AiZynthFinder) trained on databases like Reaxys or Pistachio. Focus on one-step reactions (e.g., nucleophilic substitution at the thioether group) to prioritize high-yield routes .

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